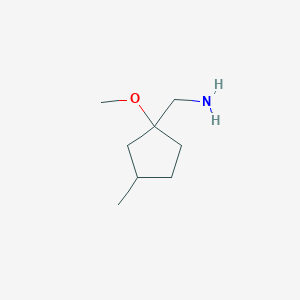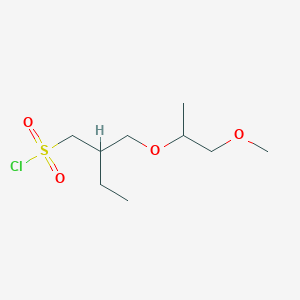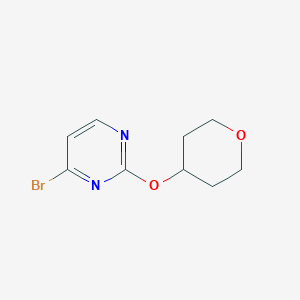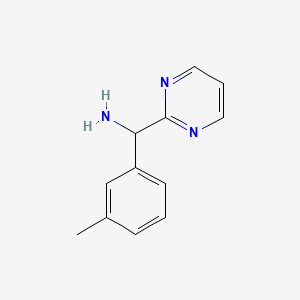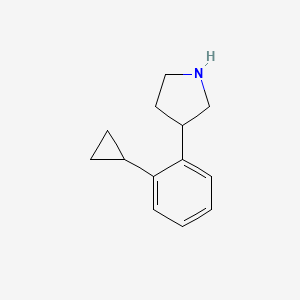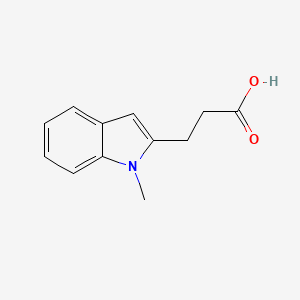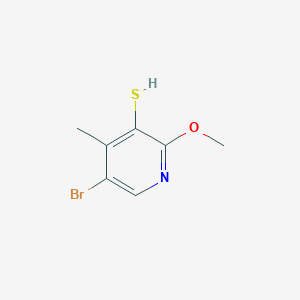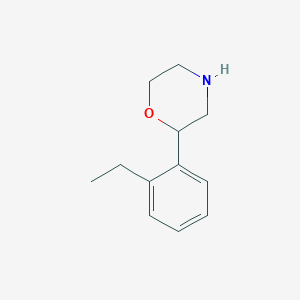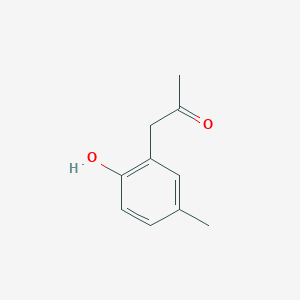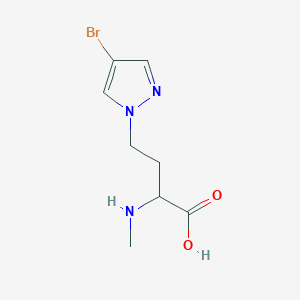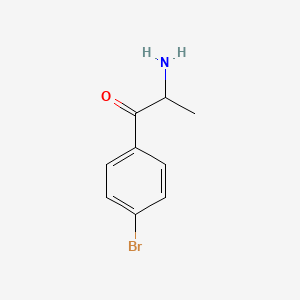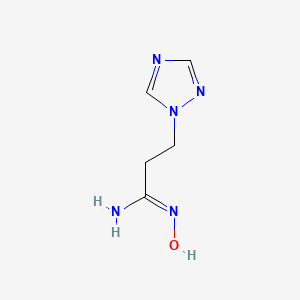
n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide typically involves the reaction of 1,2,4-triazole with appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A related compound with similar structural features.
1-Hydroxy-3-nitro-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(1,2,4-triazol-1-yl)propanimidamide |
InChI |
InChI=1S/C5H9N5O/c6-5(9-11)1-2-10-4-7-3-8-10/h3-4,11H,1-2H2,(H2,6,9) |
Clave InChI |
DBHCRWHXUGGPRV-UHFFFAOYSA-N |
SMILES isomérico |
C1=NN(C=N1)CC/C(=N/O)/N |
SMILES canónico |
C1=NN(C=N1)CCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


